molecular formula C13H19NOS B1236768 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine

2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine

Cat. No.: B1236768
M. Wt: 237.36 g/mol
InChI Key: NVZGJSVPOOILDI-UHFFFAOYSA-N
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Description

4-[2-(1-methyl-2-pyrrolidinyl)ethylthio]phenol is an aryl sulfide.

Scientific Research Applications

Corrosion Inhibition in Oil and Gas Wells

A novel series of cationic surfactants, including derivatives similar to 2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine, were evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Pharmacological Profiles in Serotonin Receptor Antagonism

Compounds structurally related to this compound were studied for their pharmacological profiles as serotonin (5-HT2A) receptor antagonists. These compounds showed potential in inhibiting platelet aggregation induced by serotonin, suggesting their relevance in treating conditions related to serotonin receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).

Antioxidant and Calcium Antagonistic Activity

Research on derivatives of this compound explored their potential as novel calcium antagonists with antioxidant activity. The phenolic hydroxyl group in these compounds was essential for their antioxidant activity, highlighting their potential in therapeutic applications related to oxidative stress and calcium imbalance (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).

Synthesis and Medicinal Applications

Studies have explored the synthesis of 4-fluoropyrrolidine derivatives, which are relevant in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These studies offer insights into the synthesis methods that could be applicable to this compound and its derivatives (Singh & Umemoto, 2011).

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol

InChI

InChI=1S/C13H19NOS/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13/h4-7,11,15H,2-3,8-10H2,1H3

InChI Key

NVZGJSVPOOILDI-UHFFFAOYSA-N

SMILES

CN1CCCC1CCSC2=CC=C(C=C2)O

Canonical SMILES

CN1CCCC1CCSC2=CC=C(C=C2)O

Synonyms

4-((2-(1-methyl-2-pyrrolidinyl)ethyl)thio)phenol hydrochloride
SIB 1553A
SIB-1553A

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-Chloroethyl)-1-methylpyrrolidine (2.0 g, 13.5 mmole), 4-hydroxythiophenol (1.7 g, 13.5 mmole), potassium carbonate (18.7 g, 135.4 mmole) and DMF (26 mL) were combined, yielding 1.42 g (5.98 mmole, 44%) of the desired compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Four
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
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2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
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2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
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2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
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2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine
Reactant of Route 6
2-[2-(4-Hydroxyphenyl)thioethyl]-1-methylpyrrolidine

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